molecular formula C24H33NO B14672844 p-Pentyloxybenzylidene p-hexylaniline CAS No. 39777-13-4

p-Pentyloxybenzylidene p-hexylaniline

Cat. No.: B14672844
CAS No.: 39777-13-4
M. Wt: 351.5 g/mol
InChI Key: MUIKZHRKOXGDCD-UHFFFAOYSA-N
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Description

p-Pentyloxybenzylidene p-hexylaniline (CAS 39777-13-4) is an organic compound with the molecular formula C 24 H 33 NO and a molecular weight of 351.531 g/mol [ 1 ]. This Schiff base is a member of the N-benzylideneaniline (nO.m) family and serves as a significant compound in the study of thermotropic liquid crystals [ 1 ]. Its primary research value lies in investigating phase transitions and material behavior, particularly the nature of the nematic to smectic A (N-S A ) phase transition [ 1 ]. Studies on this and similar homologs have been crucial in exploring the possibility of a tricritical point (TCP) within the 50.m series, which marks the boundary between first-order and second-order phase transitions [ 1 ]. Furthermore, research has utilized this compound to study anisotropic translational diffusion of small molecules like methane, revealing significant diffusion behavior and anisotropy across its nematic, smectic A, and crystalline phases [ 1 ]. The product is intended for research applications only and is not for diagnostic or therapeutic uses. Handle with appropriate precautions.

Properties

CAS No.

39777-13-4

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-hexylphenyl)-1-(4-pentoxyphenyl)methanimine

InChI

InChI=1S/C24H33NO/c1-3-5-7-8-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-9-6-4-2/h11-18,20H,3-10,19H2,1-2H3

InChI Key

MUIKZHRKOXGDCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Pentyloxybenzylidene p-hexylaniline typically involves the condensation reaction between p-pentyloxybenzaldehyde and p-hexylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

p-Pentyloxybenzylidene p-hexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Pentyloxybenzylidene p-hexylaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Pentyloxybenzylidene p-hexylaniline is primarily related to its liquid crystal properties. The compound exhibits unique phase transitions, which are influenced by temperature and external fields. These phase transitions are crucial for its applications in LCDs and other optoelectronic devices. The molecular targets and pathways involved include interactions with light and electric fields, leading to changes in the alignment and orientation of the liquid crystal molecules .

Comparison with Similar Compounds

Structural Trends :

  • Alkoxy Chain Length : The pentyloxy group (C5H11O) in the main compound enhances hydrophobicity compared to the butoxy (C4H9O) analogue, increasing logP by ~0.5 units .
  • Aniline Chain Extension : Replacing the hexyl (C6H13) group with heptyl (C7H15) increases molecular weight by 14.03 g/mol, likely elevating melting and clearing temperatures in liquid crystal phases .

Physicochemical Properties

Property This compound p-Butoxybenzylidene p-hexylaniline p-Pentyloxybenzylidene p-heptylaniline
logPoct/wat 7.129 ~6.6 (estimated) ~7.6 (estimated)
Tboil 910.94 K ~890–900 K (estimated) ~920–930 K (estimated)
Molecular Volume 313.05 mL/mol ~300 mL/mol (estimated) ~325 mL/mol (estimated)

Key Observations :

  • Longer alkyl chains (e.g., heptyl vs. hexyl) increase hydrophobicity and thermal stability due to enhanced van der Waals interactions .
  • Shorter alkoxy chains (butoxy vs. pentyloxy) reduce molecular volume and boiling points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for p-pentyloxybenzylidene p-hexylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves a Schiff base condensation between p-pentyloxybenzaldehyde and p-hexylaniline under anhydrous conditions. Yield optimization requires strict control of stoichiometry (1:1 molar ratio), solvent selection (e.g., ethanol or toluene), and temperature (60–80°C). Purity is enhanced via recrystallization in non-polar solvents. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can spectroscopic techniques (NMR, FTIR) be systematically applied to confirm the structural integrity of p-pentyloxybenzylidene p-hexylaniline?

  • Methodological Answer:

  • ¹H NMR : Confirm the presence of the imine bond (C=N) via a singlet near δ 8.3 ppm. Alkoxy protons from the pentyloxy group appear as a triplet near δ 4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution.
  • FTIR : A sharp peak at ~1620 cm⁻¹ corresponds to the C=N stretch. Absence of aldehyde (C=O, ~1700 cm⁻¹) confirms complete condensation.
    Compare spectral data against computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in mesogenic behavior reports for p-pentyloxybenzylidene p-hexylaniline across different studies?

  • Methodological Answer: Discrepancies in phase transition temperatures (e.g., nematic vs. smectic phases) may arise from impurities, heating/cooling rate variations, or substrate interactions. To address this:

  • Controlled Differential Scanning Calorimetry (DSC) : Use slow scan rates (≤2°C/min) to minimize kinetic effects.
  • Polarized Optical Microscopy (POM) : Correlate thermal data with texture observations (e.g., schlieren patterns for nematic phases).
  • Sample Purity : Validate via HPLC with a C18 column and acetonitrile/water gradient elution .

Q. How can computational modeling (MD/DFT) predict the thermodynamic stability of p-pentyloxybenzylidene p-hexylaniline in liquid crystalline phases?

  • Methodological Answer:

  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., alkyl chain packing) using force fields like OPLS-AA. Analyze radial distribution functions (RDFs) to quantify order parameters.
  • Density Functional Theory (DFT) : Calculate torsional energy barriers for alkoxy-aniline linkages to assess conformational flexibility. Validate against experimental XRD data for crystal packing .

Q. What are the methodological challenges in quantifying photo-degradation pathways of p-pentyloxybenzylidene p-hexylaniline under UV exposure?

  • Methodological Answer: UV-induced cleavage of the C=N bond generates p-pentyloxybenzaldehyde and p-hexylaniline. Key challenges include:

  • Reaction Quenching : Use light-blocking reactors or radical scavengers (e.g., BHT) to halt secondary reactions.
  • Quantitative Analysis : Employ GC-MS with internal standards (e.g., deuterated analogs) to track degradation products.
  • Kinetic Modeling : Fit time-resolved UV-Vis absorbance data to pseudo-first-order rate equations .

Key Methodological Recommendations

  • Safety : Use impervious gloves (nitrile) and chemical goggles during synthesis and handling to mitigate skin/eye exposure risks .
  • Data Validation : Cross-reference experimental results with computational models to identify systematic errors (e.g., solvent polarity effects in NMR) .

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